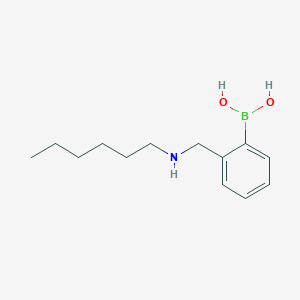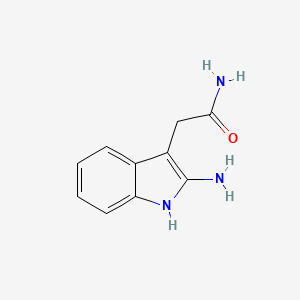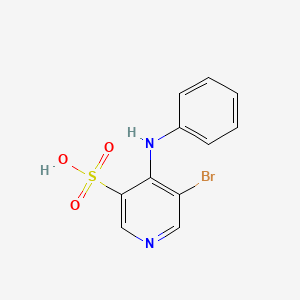
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C11H9BrN2O3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a phenylamino group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(phenylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or sulfone under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 5-azido-4-(phenylamino)pyridine-3-sulfonic acid or 5-thiocyanato-4-(phenylamino)pyridine-3-sulfonic acid.
Oxidation Reactions: Formation of 5-Bromo-4-(nitrosophenylamino)pyridine-3-sulfonic acid or 5-Bromo-4-(nitrophenylamino)pyridine-3-sulfonic acid.
Reduction Reactions: Formation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonamide or 5-Bromo-4-(phenylamino)pyridine-3-sulfone.
Aplicaciones Científicas De Investigación
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-4-(phenylamino)pyridine-3-sulfonic acid
- 5-Fluoro-4-(phenylamino)pyridine-3-sulfonic acid
- 5-Iodo-4-(phenylamino)pyridine-3-sulfonic acid
Uniqueness
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Propiedades
Fórmula molecular |
C11H9BrN2O3S |
|---|---|
Peso molecular |
329.17 g/mol |
Nombre IUPAC |
4-anilino-5-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H9BrN2O3S/c12-9-6-13-7-10(18(15,16)17)11(9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16,17) |
Clave InChI |
FDCQPWOPZMCPJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=NC=C2S(=O)(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
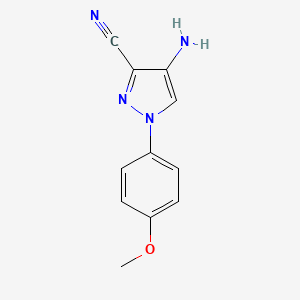
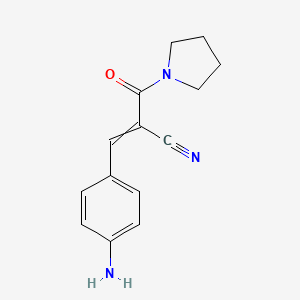
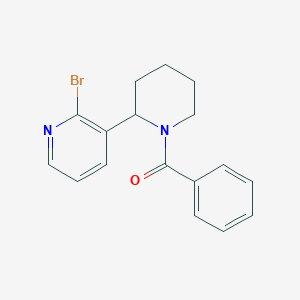
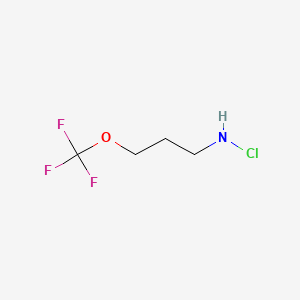

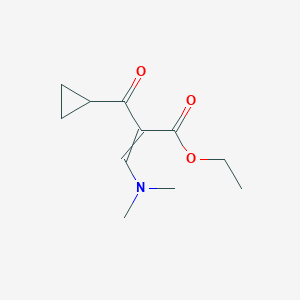
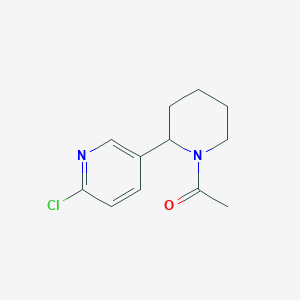
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
